molecular formula C21H19N5O5 B10917242 methyl 2-({[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate

methyl 2-({[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate

Cat. No.: B10917242
M. Wt: 421.4 g/mol
InChI Key: QQBAHDQDWAKECP-UHFFFAOYSA-N
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Description

Methyl 2-({[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. This compound features a unique structure that includes a pyrrolo[3,4-d][1,2,3]triazole core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

The synthesis of methyl 2-({[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Acetylation: The core structure is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Methyl 2-({[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Agrochemicals: It can be used as a precursor for the synthesis of herbicides and fungicides.

    Material Science: The compound’s unique structure makes it a candidate for the development of new functional materials, such as polymers and metal-organic frameworks.

Mechanism of Action

The mechanism of action of methyl 2-({[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes such as xanthine oxidase, which is involved in the production of reactive oxygen species.

    Pathway Modulation: The compound can modulate signaling pathways that regulate cell growth and apoptosis, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Methyl 2-({[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate can be compared with other similar compounds such as:

Properties

Molecular Formula

C21H19N5O5

Molecular Weight

421.4 g/mol

IUPAC Name

methyl 2-[[2-[5-(4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetyl]amino]benzoate

InChI

InChI=1S/C21H19N5O5/c1-12-7-9-13(10-8-12)26-19(28)17-18(20(26)29)25(24-23-17)11-16(27)22-15-6-4-3-5-14(15)21(30)31-2/h3-10,17-18H,11H2,1-2H3,(H,22,27)

InChI Key

QQBAHDQDWAKECP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

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